molecular formula C5H7Cl B142711 3-Chloro-3-methyl-1-butyne CAS No. 1111-97-3

3-Chloro-3-methyl-1-butyne

Cat. No.: B142711
CAS No.: 1111-97-3
M. Wt: 102.56 g/mol
InChI Key: QSILYWCNPOLKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-3-methyl-1-butyne (CAS 1111-97-3) is a tertiary propargyl chloride with the molecular formula C₅H₇Cl and a molecular weight of 102.56 g/mol. It is a colorless to pale yellow liquid with a density of 0.965 g/cm³ and a melting point of -61°C . This compound is widely used in organic synthesis, particularly in alkylation reactions and Claisen rearrangements to construct complex heterocyclic frameworks, such as coumarins, acridones, and chromene derivatives . Its reactivity is attributed to the chlorine atom at the propargylic position, which acts as a leaving group, and the alkyne moiety, enabling cyclization and coupling reactions.

Preparation Methods

Laboratory-Scale Synthesis via Hydrochlorination of 3-Methylbutyn-3-Ol

The most widely documented laboratory method involves the hydrochlorination of 3-methylbutyn-3-ol (3-hydroxy-3-methylbutyne) using hydrochloric acid (HCl) in the presence of catalysts such as zinc chloride (ZnCl₂) and sulfuric acid (H₂SO₄) .

Reaction Mechanism and Conditions

The reaction proceeds via acid-catalyzed nucleophilic substitution, where the hydroxyl group of 3-methylbutyn-3-ol is replaced by a chlorine atom. Key steps include:

  • Cooling and Catalyst Preparation : The reaction vessel is cooled to 0–5°C, and a mixture of HCl, ZnCl₂, and polyethylene glycol 600 is introduced to enhance reaction efficiency .

  • Dropwise Addition : 3-Methylbutyn-3-ol and H₂SO₄ are added gradually to maintain temperature control and prevent exothermic side reactions.

  • Reaction Maintenance : The mixture is stirred at 0–5°C for 2 hours, ensuring complete conversion.

  • Workup and Purification : The crude product is washed, separated, and dried, yielding this compound with 95% purity and 99% yield .

Table 1: Laboratory-Scale Reaction Parameters

ParameterValue
Temperature0–5°C
Reaction Time2 hours
CatalystsZnCl₂, H₂SO₄
Yield95%
Purity99%

Industrial-Scale Synthesis Using Byproduct Hydrogen Chloride Gas

Industrial processes prioritize cost-effectiveness and sustainability, often leveraging hydrogen chloride (HCl) gas from adjacent chemical production lines. A patented method integrates HCl byproducts from isophthalic acid acylation chlorination .

Process Overview

  • Parallel Reactor Setup :

    • An acylation reactor produces isophthalic acid derivatives, generating HCl gas as a byproduct.

    • A chlorination reactor charged with 3-methylbutyn-3-ol receives purified HCl gas after scrubbing and dehydration .

  • Temperature Control : The chlorination kettle operates within a narrow temperature range (undisclosed in patents but inferred as 0–10°C) to minimize decomposition.

  • Product Isolation : The resultant mixture undergoes suction filtration, washing, and drying, yielding technical-grade this compound suitable for bulk applications .

Advantages of Industrial Methods

  • Waste Utilization : Byproduct HCl from unrelated processes is repurposed, reducing environmental impact.

  • Scalability : Continuous-flow systems enable large-scale production with minimal manual intervention.

Table 2: Industrial vs. Laboratory Methods

ParameterLaboratory-Scale Industrial-Scale
HCl SourceFresh reagentByproduct gas
CatalystsZnCl₂, H₂SO₄None (gas-phase reaction)
Yield95%85–90% (estimated)
Purity99%90–95%
Environmental ImpactModerateLow (closed-loop system)

Optimization Strategies for Enhanced Efficiency

Catalyst Selection

Zinc chloride remains the preferred Lewis acid due to its ability to polarize the C–O bond in 3-methylbutyn-3-ol, accelerating substitution. Alternatives like FeCl₃ or AlCl₃ are less effective, yielding side products such as oligomers .

Temperature and Stoichiometry

  • Low Temperatures (0–5°C) : Suppress polymerization of the alkyne moiety.

  • HCl Excess : A 1.2:1 molar ratio of HCl to 3-methylbutyn-3-ol ensures complete conversion .

Solvent Systems

Nonpolar solvents (e.g., dichloromethane) improve phase separation during workup, whereas polar solvents (e.g., water) risk hydrolysis. Industrial processes often omit solvents entirely, relying on gas-phase reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas, lithium aluminum hydride

Major Products:

    Substitution Products: Propargyl amines, ethers, and thioethers

    Addition Products: Haloalkenes

    Oxidation Products: Ketones

    Reduction Products: Alkanes

Scientific Research Applications

Synthesis and Organic Chemistry

One of the primary applications of 3-chloro-3-methyl-1-butyne is in organic synthesis. It serves as a key intermediate in the synthesis of various complex organic compounds, particularly in the production of heterocyclic compounds.

Key Reactions Involving this compound

  • Alkylation Reactions :
    • It is used to alkylate phenolic compounds, leading to the formation of benzo[b]pyrano derivatives, which have shown potential as antitumor agents .
    • Example: Alkylation of 2-hydroxydibenzofuran with this compound followed by Claisen rearrangement yields various benzopyran derivatives .
  • Synthesis of Anticancer Agents :
    • The compound has been utilized in synthesizing novel pyranochromanone amide hybrids that exhibit significant anticancer activity against human cancer cell lines (e.g., MCF-7, A549, HeLa) with IC50 values ranging from 14.3 to 97.8 μM .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is crucial for developing new therapeutic agents:

  • Synthesis of Benzopyran Derivatives : These derivatives have been investigated for their cytotoxic activities and potential use as anticancer drugs .
  • Asymmetric Epoxidation : The compound has been involved in asymmetric epoxidation reactions mediated by iminium salts, leading to the synthesis of bioactive molecules like mollugin .

Material Science Applications

Beyond its role in organic synthesis and pharmaceuticals, this compound finds applications in material science:

  • Polymer Chemistry : It can be used as a building block in synthesizing polymers with specific functional properties due to its reactive alkyne group.

Case Study 1: Antitumor Activity

A study demonstrated that derivatives synthesized from this compound showed promising results against various cancer cell lines. The mechanism involved apoptosis induction through modulation of Bcl-2 and Bax proteins, highlighting the compound's potential as a lead structure for developing new anticancer therapies .

Case Study 2: Synthesis of Benzopyran Derivatives

Research involving the alkylation of phenolic compounds with this compound led to the discovery of several new benzopyran derivatives. These compounds were evaluated for their biological activities, including cytotoxicity against cancer cells, demonstrating significant promise for future drug development .

Mechanism of Action

The mechanism of action of 3-Chloro-3-methyl-1-butyne involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

The reactivity and applications of 3-chloro-3-methyl-1-butyne are best understood in comparison to structurally or functionally related compounds. Below is a detailed analysis:

Structural Isomers: 3-Methyl-3-chloro-1-butene

  • Structure : 3-Methyl-3-chloro-1-butene (CAS 2190-48-9) is an alkene chloride with the formula C₅H₉Cl. Unlike this compound, it contains a double bond instead of a triple bond.
  • Reactivity : The alkene undergoes electrophilic addition (e.g., hydrohalogenation), while the alkyne in this compound participates in cycloadditions or nucleophilic substitutions. For example, the latter forms propargyl ethers via SN2 reactions with alcohols in the presence of K₂CO₃/KI .
  • Applications : 3-Methyl-3-chloro-1-butene is less versatile in synthesizing heterocycles due to the absence of the propargyl group required for Claisen rearrangements .

Halogenated Propargyl Derivatives: 3-Bromo-3-methyl-1-butyne

  • Reactivity : Bromine’s superior leaving group ability (compared to chlorine) accelerates nucleophilic substitutions. For instance, 3-bromo-3-methyl-1-butyne reacts faster in propargyl ether formations but may generate more side products due to competing elimination .
  • Yield Comparison : In Claisen rearrangements, this compound affords moderate yields (49–58%) of tricyclic benzo[b]thiophene derivatives , while brominated analogs might offer higher yields but require tighter control of reaction conditions.

Non-Methylated Analog: Propargyl Chloride (3-Chloropropyne)

  • Structure : Propargyl chloride (HC≡CCH₂Cl) lacks the methyl groups present in this compound.
  • Steric Effects : The methyl groups in this compound stabilize transition states via hyperconjugation but introduce steric hindrance. This reduces reaction rates in bulky environments, as seen in its slower coupling compared to propargyl chloride .
  • Thermal Stability : Propargyl chloride is more volatile and prone to polymerization, whereas the methyl groups in this compound enhance stability, enabling reflux conditions in DMF (70–80°C) without decomposition .

Alkyl-Substituted Chloroalkynes: 3-Chloro-3-ethyl-1-butyne

  • Steric Hindrance: Replacing methyl with ethyl groups increases steric bulk, which can hinder nucleophilic attacks. For example, in the synthesis of dihydropyranoindoles, this compound achieves 72-hour reaction completion, while ethyl analogs might require extended time or higher temperatures .
  • Product Diversity: Larger alkyl groups limit access to certain cyclic products.

Data Tables

Table 1: Physical and Chemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Melting Point (°C)
This compound 1111-97-3 C₅H₇Cl 102.56 0.965 -61
3-Methyl-3-chloro-1-butene 2190-48-9 C₅H₉Cl 104.58 0.901 -80 (estimated)
Propargyl chloride 624-65-7 C₃H₃Cl 74.51 1.030 -78

Key Research Findings

  • Synthetic Utility : this compound’s methyl groups facilitate selective etherification and stabilize intermediates during Claisen rearrangements, enabling efficient synthesis of angular isomers in xanthone derivatives .
  • Catalytic Influence: Copper salts (e.g., CuI) enhance reaction rates in propargyl ether formations by coordinating to the alkyne, a feature less pronounced in non-methylated analogs .
  • Safety Profile : While this compound is flammable and toxic, its lower volatility compared to propargyl chloride reduces inhalation risks during handling .

Biological Activity

3-Chloro-3-methyl-1-butyne (CAS Number: 1111-97-3) is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C5_5H7_7Cl
  • Molecular Weight : 102.56 g/mol
  • Boiling Point : 78 °C
  • Density : 1.0 g/cm³
  • Purity : Typically ≥ 95%

Biological Activity

Despite limited direct studies on the biological activity of this compound, it has been implicated in various chemical reactions and biological processes:

  • Reactive Intermediate : This compound serves as a key reactive intermediate in organic synthesis, particularly in the formation of complex organic molecules. Its reactivity is attributed to the presence of both a chlorine atom and a terminal alkyne group, making it suitable for nucleophilic substitution reactions and coupling reactions .
  • Cytotoxic Properties : Research has indicated that derivatives synthesized from this compound exhibit cytotoxic activity against cancer cell lines. For instance, studies have explored its role in synthesizing benzopyran derivatives, which have shown promising anticancer properties .
  • Synthesis of Bioactive Compounds : The compound has been utilized in synthesizing various bioactive natural products. For example, it has been used to prepare benzopyranoxanthone analogues that are related to known antitumor agents like psorospermine and acronycine .

Applications in Medicinal Chemistry

The compound's utility extends beyond mere synthesis; it plays a significant role in medicinal chemistry:

  • Synthesis of Anticancer Agents : The alkylation of compounds with this compound has led to the development of new classes of anticancer agents. Research indicates that these derivatives can inhibit cancer cell proliferation effectively .
  • Organic Synthesis : As a versatile building block, it is employed in the synthesis of complex organic molecules, including those with potential therapeutic applications .

Case Study 1: Cytotoxic Activity of Benzopyran Derivatives

A study published in the Chemical & Pharmaceutical Bulletin examined the cytotoxic effects of benzopyran derivatives synthesized using this compound. The results demonstrated significant inhibition of cell growth in several cancer cell lines, suggesting that these compounds could serve as lead structures for drug development .

Case Study 2: Synthesis of Olefin Metathesis Catalysts

Another research effort focused on using this compound in synthesizing olefin metathesis catalysts. The study highlighted its role in facilitating reactions that are crucial for forming complex organic structures, further underscoring its importance in synthetic organic chemistry .

Summary Table of Biological Activities

Activity TypeDescription
Reactive IntermediateKey role in organic synthesis and coupling reactions
Cytotoxic PropertiesInduces cell death in various cancer cell lines
Synthesis of Bioactive CompoundsUsed to create derivatives with potential therapeutic applications

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-3-methyl-1-butyne, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves allylic or propargylic chlorination. A common approach is the radical chlorination of 3-methyl-1-butyne using sulfuryl chloride (SO₂Cl₂) under UV light, with careful temperature control (0–25°C) to minimize side reactions . Alternatively, nucleophilic substitution of a propargylic alcohol with HCl in the presence of a Lewis acid (e.g., ZnCl₂) may be employed. Optimization requires monitoring reaction kinetics via gas chromatography (GC) or thin-layer chromatography (TLC) to adjust stoichiometry, solvent polarity (e.g., dichloromethane vs. hexane), and reaction time. Purity can be enhanced by fractional distillation or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The terminal alkyne proton appears as a singlet near δ 1.8–2.2 ppm, while the chlorinated methyl group (C-Cl) resonates at δ 35–45 ppm in ¹³C NMR.
  • IR Spectroscopy : A sharp peak at ~3300 cm⁻¹ confirms the C≡C-H stretch, and C-Cl stretching is observed at 550–650 cm⁻¹.
  • Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) at m/z 104 (C₅H₇Cl) and fragmentation patterns (e.g., loss of Cl⁻, m/z 69) validate the structure.
    Cross-referencing with X-ray crystallography (if crystalline derivatives are synthesized) provides definitive structural confirmation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, N95 masks, and chemical-resistant goggles to prevent inhalation or skin contact .
  • Ventilation : Use fume hoods to mitigate exposure to volatile vapors.
  • Waste Disposal : Collect halogenated waste separately and neutralize with a 10% sodium bicarbonate solution before disposal via certified hazardous waste services .
  • First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek immediate medical attention .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction mechanisms involving this compound?

Methodological Answer: Contradictions in proposed mechanisms (e.g., radical vs. ionic pathways) can be addressed using density functional theory (DFT) calculations. For example:

  • Calculate activation energies for competing pathways (e.g., chlorination via radical intermediates vs. SN2 substitution).
  • Simulate transition states using software like Gaussian or ORCA to identify thermodynamically favored products.
  • Validate models by comparing computed NMR/IR spectra with experimental data .

Q. What strategies optimize regioselectivity in alkyne functionalization reactions using this compound?

Methodological Answer:

  • Catalytic Systems : Use Pd/Cu catalysts for Sonogashira coupling to direct cross-coupling at the terminal alkyne position.
  • Steric Effects : Bulky ligands (e.g., triphenylphosphine) favor reactions at the less hindered chlorinated carbon.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance ionic interactions, improving selectivity for nucleophilic attack at the propargylic chloride site .

Q. How can microspectroscopic imaging elucidate surface interactions of this compound in heterogeneous catalysis?

Methodological Answer:

  • Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) : Maps spatial distribution of the compound on catalyst surfaces.
  • Atomic Force Microscopy (AFM) : Measures nanoscale adsorption forces between the alkyne and catalytic substrates (e.g., metal oxides).
  • In Situ IR Spectroscopy : Tracks real-time surface reactions under varying temperatures/pressures to identify intermediates .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments using identical reagents (e.g., same SO₂Cl₂ batch) and equipment (e.g., calibrated UV lamps).
  • Statistical Analysis : Apply ANOVA to compare yields across studies, accounting for variables like humidity or trace metal impurities.
  • Byproduct Identification : Use GC-MS to detect minor contaminants (e.g., dichlorinated byproducts) that may skew yield calculations .

Q. Applications in Organic Synthesis

Q. What role does this compound play in synthesizing bioactive molecules?

Methodological Answer: The compound serves as a precursor for:

  • Antibacterial Agents : Coupling with hydrazine derivatives forms Schiff base complexes with validated bioactivity (e.g., MIC values ≤ 8 µg/mL against S. aureus) .
  • Polymer Chemistry : Radical-initiated polymerization yields halogenated polyalkynes with tunable thermal stability (TGA decomposition onset at 200–250°C) .

Properties

IUPAC Name

3-chloro-3-methylbut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl/c1-4-5(2,3)6/h1H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSILYWCNPOLKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061488
Record name 1-Butyne, 3-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111-97-3
Record name 3-Chloro-3-methyl-1-butyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyne, 3-chloro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-3-methyl-1-butyne
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Butyne, 3-chloro-3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butyne, 3-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-3-methylbut-1-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Chloro-3-methyl-1-butyne
Reactant of Route 2
3-Chloro-3-methyl-1-butyne
3-Chloro-3-methyl-1-butyne
Reactant of Route 4
3-Chloro-3-methyl-1-butyne
Reactant of Route 5
3-Chloro-3-methyl-1-butyne
Reactant of Route 6
3-Chloro-3-methyl-1-butyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.